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molecular formula C7H6N2 B023959 2-Aminobenzonitrile CAS No. 1885-29-6

2-Aminobenzonitrile

Cat. No. B023959
M. Wt: 118.14 g/mol
InChI Key: HLCPWBZNUKCSBN-UHFFFAOYSA-N
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Patent
US05247091

Procedure details

A mixture of 2-aminobenzonitrile (120 g) and 1,3-cyclohexandione (120 g) in water (400 ml) was heated to 40° and 4-methylbenzenesulfonic acid monohydrate (6.2 g) was added, with stirring. The mixture was stirred at 40° for 1 hr. The mixture was filtered, and the filter cake was washed with water to provide 200 g (93%) of 2-(3-oxocyclohexen-1-yl)aminobenzonitrile, mp 191.4°.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
6.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[C:10]1(=O)[CH2:15][CH2:14][CH2:13][C:12](=[O:16])[CH2:11]1>O.O.CC1C=CC(S(O)(=O)=O)=CC=1>[O:16]=[C:12]1[CH2:13][CH2:14][CH2:15][C:10]([NH:1][C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=2[C:4]#[N:5])=[CH:11]1 |f:3.4|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
NC1=C(C#N)C=CC=C1
Name
Quantity
120 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.2 g
Type
catalyst
Smiles
O.CC1=CC=C(C=C1)S(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 40°
STIRRING
Type
STIRRING
Details
The mixture was stirred at 40° for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with water

Outcomes

Product
Name
Type
product
Smiles
O=C1C=C(CCC1)NC1=C(C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 200 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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